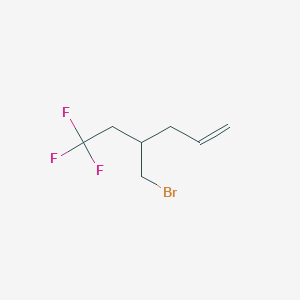

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene

Description

Its structure features a terminal double bond (hex-1-ene), a bromomethyl (-CH₂Br) substituent at the fourth carbon, and a trifluoromethyl (-CF₃) group at the sixth carbon. This compound is of interest in organic synthesis due to the reactivity of both the alkene and bromomethyl groups, which facilitate nucleophilic substitutions, eliminations, or cross-coupling reactions. The electron-withdrawing -CF₃ group enhances the electrophilicity of adjacent carbons, influencing reaction pathways and stability.

Propriétés

IUPAC Name |

4-(bromomethyl)-6,6,6-trifluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3/c1-2-3-6(5-8)4-7(9,10)11/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAQMCSXPWDERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,6,6-trifluorohex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.

Oxidation: Alcohols and carboxylic acids.

Reduction: Methyl derivatives.

Applications De Recherche Scientifique

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and addition reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the intermediates through electron-withdrawing effects .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polar Solvents) | Reactivity (SN2) |

|---|---|---|---|---|

| 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene | 237.0 | 150–160 | Moderate | High |

| 4-(Chloromethyl)-6,6,6-trifluorohex-1-ene | 198.6 | 130–140 | Moderate | Moderate |

| Benzoic Acid, 4-(Bromomethyl)- | 215.0 | 280–290 (decomp.) | Low | Low (aromatic) |

Research Findings and Trends

- Synthetic Utility : The bromomethyl group in 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene enables efficient functionalization, while the -CF₃ group enhances thermal stability in fluoropolymer precursors.

- Environmental Impact: Fluorinated analogs like this compound may pose challenges in biodegradation compared to non-fluorinated counterparts.

Activité Biologique

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene, a compound noted for its unique trifluoromethyl and bromomethyl functional groups, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular structure of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene can be represented as follows:

This structure features a bromomethyl group attached to a hexene backbone that includes three fluorine atoms, contributing to its reactivity and biological properties.

Antimicrobial Properties

Several studies have indicated that compounds similar to 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene exhibit significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. For instance:

- Mechanism of Action : The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells and disrupting cellular functions.

- Case Studies : A study involving various halogenated compounds demonstrated that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of halogenated compounds has been widely documented. 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene may share similar mechanisms:

- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) .

- Research Findings : A recent investigation highlighted that trifluoromethylated compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Pharmacological Applications

The unique properties of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene position it as a candidate for various pharmacological applications:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of pathogens including resistant strains |

| Anticancer | Induces apoptosis in cancerous cells; potential for development as an anticancer agent |

| Enzyme Inhibition | May inhibit specific enzymes involved in disease progression |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.